molecular formula C27H25N3O5S B11084445 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B11084445
M. Wt: 503.6 g/mol
InChI Key: BTSNERKVLQHABQ-PXLXIMEGSA-N
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Description

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound belonging to the class of cinnamic acid amides. This compound is characterized by its unique structure, which includes a cyano group, a keto group, and an amide linkage. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of an aromatic amine with a cyanoacetic acid derivative.

    Amidation Reactions: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

    Sulfonation Reactions: Introduction of the sulfonate group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid Amides: Compounds with similar structural features, such as cinnamic acid derivatives.

    Phenylpropanoids: Organic compounds with a phenylpropane skeleton.

    Sulfonamides: Compounds containing the sulfonamide functional group.

Uniqueness

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C27H25N3O5S/c1-17-13-18(2)26(19(3)14-17)30-27(32)22(16-28)15-21-5-9-24(10-6-21)35-36(33,34)25-11-7-23(8-12-25)29-20(4)31/h5-15H,1-4H3,(H,29,31)(H,30,32)/b22-15+

InChI Key

BTSNERKVLQHABQ-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)/C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C#N)C

Origin of Product

United States

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